molecular formula C9H13NO2 B2517616 Ethyl 2-cyanohex-2-enoate CAS No. 996-95-2

Ethyl 2-cyanohex-2-enoate

Cat. No. B2517616
CAS RN: 996-95-2
M. Wt: 167.208
InChI Key: USHSLSUBTWXMQR-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-enoate derivatives are a class of organic compounds characterized by the presence of a cyano group and an ethyl ester moiety. These compounds have been synthesized through various methods and have been studied for their structural properties and potential applications in different fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of ethyl 2-cyano-3-alkoxypent-2-enoates has been achieved through a coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by a ruthenium complex . Another synthesis route involves the formation of ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives, which have been synthesized for the first time and shown to possess significant antimicrobial activity . Additionally, ethyl 2-cyano-6-methyl-8,8-ethylenedioxyoct-2-enoate has been synthesized from D-(+)-citronellal, with subsequent transformations leading to various cyclization reactions .

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using various spectroscopic techniques and X-ray crystallography. For instance, the E- and Z-isomers of ethyl 2-cyano-3-alkoxypent-2-enoates were separated and structurally determined, revealing steric hindrance around the tetrasubstituted alkene moiety . In another study, the crystal structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was determined, showing the existence of the compound in the solid state as the enamine tautomer .

Chemical Reactions Analysis

The reactivity of ethyl 2-cyano-2-enoate derivatives has been explored in various chemical reactions. For example, the crossed beam reaction of cyano radicals with ethylene has been studied to investigate the formation of vinylcyanide, a reaction that proceeds through a complex-forming mechanism . Furthermore, the transformation of ethyl 2-cyano-6-methyl-8,8-ethylenedioxyoct-2-enoate into other compounds has been described, highlighting the versatility of these molecules in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-cyano-2-enoate derivatives have been extensively studied. Thermodynamic characteristics, such as enthalpies of formation and sublimation, have been experimentally determined and theoretically calculated for ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate derivatives . Additionally, the crystal packing of nitro derivatives of ethyl (2E)-2-cyano-3-phenylprop-2-enoate has been analyzed, revealing various intermolecular interactions that contribute to the stability of the crystal structure .

Scientific Research Applications

  • Crystal Packing and Molecular Interactions : Ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates are studied for their unique crystal packing involving N⋯π and O⋯π interactions. These interactions are significant for understanding molecular structures and developing advanced materials (Zhang, Wu, & Zhang, 2011).

  • Synthesis of Quinolines : Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates are used in synthesizing substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives. These derivatives have potential applications in pharmaceutical and agrochemical industries (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

  • Structural Analysis of Ethyl Cyanoacetate Derivatives : Studies on ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate have provided insights into its crystal structure and spectroscopic properties. This research is important for understanding the physical and chemical properties of these compounds (Johnson et al., 2006).

  • Investigating Non-hydrogen Bonding Interactions : A study on ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate highlighted a rare C⋯π interaction of non-hydrogen bond type, which is essential for understanding molecular interactions and designing new materials (Zhang, Tong, Wu, & Zhang, 2012).

  • Synthesis and Characterization of Ethyl 2-Cyano-3-alkoxypent-2-enoates : This research contributes to the understanding of the structural distortion and formation mechanism of these compounds, which are synthesized via Ru-Mediated coupling reactions. This is crucial for developing new synthetic methodologies (Seino et al., 2017).

  • Coenzyme NADH Model Mediated Reactions : Ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate is used to study reactions mediated by coenzyme NADH model compounds. This research has implications in understanding biological reactions and developing new synthetic pathways (Fang, Liu, Wang, & Ke, 2006).

properties

IUPAC Name

ethyl (E)-2-cyanohex-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h6H,3-5H2,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHSLSUBTWXMQR-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C(C#N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C(\C#N)/C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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